molecular formula C30H50O B12411018 19alpha-Hydroxyfern-7-ene

19alpha-Hydroxyfern-7-ene

Cat. No.: B12411018
M. Wt: 426.7 g/mol
InChI Key: GYMHSRLMVGFHQS-NCRORLQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fern-7-en-19 is a natural compound isolated from various fern species It belongs to the class of triterpenoids, which are known for their diverse biological activities This compound is characterized by its unique structure, which includes a fernane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fern-7-en-19 typically involves the extraction from natural sources, such as the herbs of Goldylocks Fern. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of Fern-7-en-19 involves large-scale extraction from plant material. The process includes harvesting the ferns, drying, and grinding them into a fine powder. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, followed by purification using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: Fern-7-en-19 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert Fern-7-en-19 into its corresponding ketone or alcohol derivatives.

    Reduction: Reduction reactions can modify the double bonds present in the compound, leading to the formation of saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Fern-7-en-19-one

    Reduction: Saturated triterpenoid derivatives

    Substitution: Halogenated triterpenoids

Scientific Research Applications

Fern-7-en-19 has several scientific research applications, including:

    Chemistry: It is used as a marker for fern biodiversity and in the study of triterpenoid biosynthesis.

    Biology: Fern-7-en-19 is studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as an anti-fungal agent and its role in traditional medicine.

    Industry: The compound is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Fern-7-en-19 involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

    Anti-inflammatory Pathways: By inhibiting the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: Disrupting the cell membrane integrity of microbial pathogens.

    Antifungal Mechanism: Inhibiting fungal glucan synthase, which is essential for fungal cell wall synthesis.

Comparison with Similar Compounds

Fern-7-en-19 is unique among triterpenoids due to its specific fernane skeleton. Similar compounds include:

  • Fern-9(11)-en-3a-ol
  • Fern-7-en-3a-ol
  • Adian-5(10)-en-3a-ol
  • Adian-5-en-3a-ol
  • Fern-9(11)-en-28-ol

These compounds share structural similarities but differ in their functional groups and biological activities. Fern-7-en-19 stands out due to its specific applications in medicinal chemistry and its unique biosynthetic pathway .

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1R,3R,3aR,5aS,7aS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol

InChI

InChI=1S/C30H50O/c1-19(2)22-18-23(31)25-28(22,6)16-17-29(7)21-10-11-24-26(3,4)13-9-14-27(24,5)20(21)12-15-30(25,29)8/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22+,23+,24-,25+,27+,28+,29+,30-/m0/s1

InChI Key

GYMHSRLMVGFHQS-NCRORLQZSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CCC4C3=CCC5C4(CCCC5(C)C)C)C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.